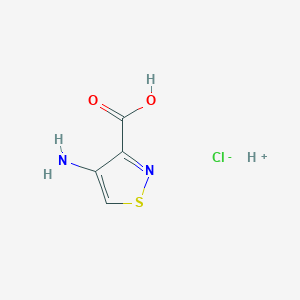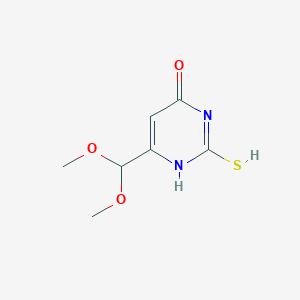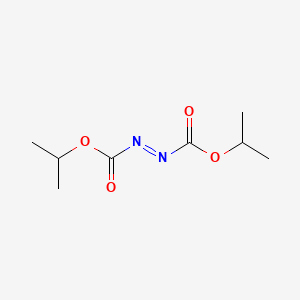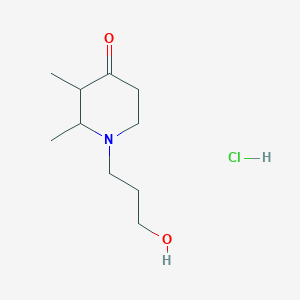
4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using cyclodextrins. The process includes determining the inclusion formation constant and employing analytical techniques to evidence host inclusion .
化学反应分析
Types of Reactions: 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学研究应用
4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is utilized for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is applied in the production of various chemical products and materials .
作用机制
The mechanism of action of 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds: 4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups and molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity and interactions compared to other similar compounds, making it valuable for specific applications .
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, preparation methods, and diverse applications make it a valuable subject of study
属性
IUPAC Name |
4-amino-1,2-thiazole-3-carboxylic acid;hydron;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-2-1-9-6-3(2)4(7)8;/h1H,5H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYISDHVBVRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=C(C(=NS1)C(=O)O)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B7766044.png)
![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)
![diaminomethylidene-[N'-(2,4-dichlorophenyl)carbamimidoyl]azanium;chloride](/img/structure/B7766051.png)
![2,3-Dihydrobenzo[b]furan-5-amide oxime](/img/structure/B7766055.png)



![4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7766082.png)





![2-[(5-Chloronaphthalen-1-yl)sulfonylamino]ethylazanium;chloride](/img/structure/B7766136.png)
